molecular formula C11H14N6O3 B2667572 2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide CAS No. 1185501-81-8

2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide

Cat. No.: B2667572
CAS No.: 1185501-81-8
M. Wt: 278.272
InChI Key: BWRIEVHWKQZFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide is a synthetic purine derivative intended for research purposes. Compounds within this structural class are of significant interest in medicinal chemistry and biochemical research due to their potential to interact with key cellular signaling pathways. Based on its structural features, which are analogous to other purine-based molecules, this compound may serve as a key intermediate or investigative tool in the development of enzyme inhibitors . Its core purine structure suggests potential research applications in studying kinase signaling, given the established role of purine-derived compounds in modulating kinase activity . Furthermore, structurally related purine derivatives have been investigated for their immunomodulatory and anti-inflammatory properties, often through interactions with adenosine receptor pathways . This reagent provides researchers with a specialized chemical scaffold for probing biological mechanisms, optimizing compound activity and selectivity, and advancing early-stage drug discovery projects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O3/c1-14-8-7(9(19)15(2)11(14)20)17-4-3-16(5-6(12)18)10(17)13-8/h3-5H2,1-2H3,(H2,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRIEVHWKQZFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide involves multiple steps, typically starting from purine precursors. The synthesis may involve alkylation, cyclization, and oxidation reactions under controlled conditions, often employing specific catalysts or solvents to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production may be streamlined using automated systems to ensure consistent quality and yield. Industrial methods may include continuous flow processes and the utilization of robust catalytic systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, where it may react with oxidizing agents to form new derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often changing its biological activity.

  • Substitution: Various nucleophiles can substitute groups on the molecule, creating a range of derivatives with potentially different properties.

Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and halogenated solvents (for substitution) are commonly used. Conditions such as temperature, pH, and solvent type are meticulously controlled to direct the course of these reactions.

Major Products: The products of these reactions vary widely, but typically include a range of purine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide exhibit significant anticancer properties. These compounds target specific proteins involved in cancer progression. For instance:

  • IKZF2 Modulation : Compounds that degrade IKZF2 protein levels have shown effectiveness in treating various cancers such as non-small cell lung cancer (NSCLC), melanoma, and triple-negative breast cancer (TNBC) .

Antiviral Properties

The compound has been investigated for its potential antiviral effects against various pathogens. Its mechanism often involves inhibiting viral replication or interfering with viral entry into host cells.

Neuroprotective Effects

Studies suggest that certain derivatives of this compound may provide neuroprotective benefits by modulating pathways associated with neurodegenerative diseases. This includes the potential to protect neuronal cells from oxidative stress and apoptosis.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. This inhibition can lead to altered cellular functions and has implications in metabolic disorders.

Signal Transduction Modulation

Research demonstrates that this compound can influence signal transduction pathways critical for cellular communication and function. This modulation may lead to enhanced therapeutic effects in various diseases.

Case Study 1: Cancer Treatment

In a study focusing on IKZF2 degradation, researchers formulated a series of compounds based on the structure of this compound. The results indicated a significant reduction in tumor size in animal models of NSCLC when administered these compounds .

Case Study 2: Viral Infections

Another study explored the antiviral properties of related compounds against influenza viruses. The findings revealed that these compounds effectively reduced viral load in infected cells by inhibiting key viral proteins .

Mechanism of Action

This compound exerts its effects through various mechanisms:

  • Molecular Targets: It interacts with enzymes and receptors in biological systems, modulating their activity.

  • Pathways Involved: The compound can affect multiple cellular pathways, including those involved in DNA replication, repair, and transcription.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name/ID Structural Differences Pharmacological Activity Key References
Target Compound 1,3-dimethyl-2,4-dioxo-imidazo[2,1-f]purine core with 8-acetamide Not explicitly reported; inferred CNS/neuromodulatory potential from analogs
d25 () 1,3-dimethyl-2,6-dioxo-purine core; 7-phenyl-triazolyl substitution Likely kinase inhibition or receptor antagonism (similar to purine-based inhibitors)
6 () Benzo[d]isothiazol-piperazino-butyl substitution at acetamide Probable serotonin/dopamine receptor interaction (based on piperazine moiety)
4a () 9-substituted piperazynopropyl group; 1,3-dimethyl-2,4,8-trioxo core Strong sedative, hypothermic, and anti-amphetamine effects
1 () Quinazolin-3-yl acetamide core with dichlorophenyl substitution Anticonvulsant activity via GABAergic or sodium channel modulation

Key Structural and Pharmacological Insights

Core Modifications: The target compound’s 2,4-dioxo-imidazo[2,1-f]purine core distinguishes it from d25 (2,6-dioxo-purine) and 4a (2,4,8-trioxo-purine), which exhibit varied metabolic stability and target selectivity. The dioxo groups in the target compound may enhance hydrogen-bonding interactions with enzymes like phosphodiesterases or kinases . Substitution at position 8 (acetamide) contrasts with 4a’s 9-piperazynopropyl group, which confers strong CNS activity. The acetamide’s smaller size may reduce off-target effects but limit blood-brain barrier penetration compared to bulkier substituents .

Biological Activity Trends :

  • 4a () demonstrated potent sedative effects, suggesting that substitutions at position 9 (e.g., piperazine derivatives) enhance CNS activity. The target compound’s lack of a 9-substituent may shift its activity toward peripheral targets .
  • 6 () and d25 () highlight the role of aromatic/heterocyclic appendages in receptor binding. The target compound’s simpler acetamide group may prioritize solubility over affinity for specific receptors .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to d25 (), involving acetamide coupling to a preformed imidazo-purine core. By contrast, 6 () and 4a () require multistep functionalization of piperazine or fluorinated side chains, increasing synthetic complexity .

Biological Activity

The compound 2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide is a derivative of purine and imidazole structures that has garnered attention due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H13N5O3
  • Molecular Weight : 349.29 g/mol
  • CAS Number : 332117-63-2

The compound exhibits biological activity primarily through its interaction with various molecular targets:

  • Adenosine Receptors : It has been shown to act as an agonist for adenosine A3 receptors (A3AR), which are implicated in inflammatory responses and cancer progression. Its binding affinity and selectivity for A3AR suggest potential therapeutic uses in inflammatory diseases and tumor biology .
  • Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in tumor growth and metastasis. Its structural analogs have demonstrated inhibitory effects on the platelet-derived growth factor receptor alpha (PDGFRA), which is crucial in certain cancers .

Biological Activity Data

Activity TypeTargetEffectReference
A3AR AgonismHuman A3ARPromotes anti-inflammatory responses
Kinase InhibitionPDGFRAReduces tumor cell proliferation
CytotoxicityCancer Cell LinesInduces apoptosis in various cancer types

Case Studies

  • Anti-inflammatory Effects : In a study involving animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers. The study highlighted its potential for treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • Cancer Research : In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve both direct cytotoxic effects and modulation of signaling pathways related to cell survival and apoptosis .

Research Findings

Recent research has focused on synthesizing various analogs of this compound to enhance its biological activity and selectivity for specific targets:

  • Structure-Activity Relationship (SAR) studies have identified critical structural features that enhance A3AR binding affinity.
  • Modifications at the 7-position of the purine ring have been shown to improve potency against PDGFRA, suggesting avenues for drug development targeting resistant cancer forms .

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of imidazo-purine derivatives typically involves cyclization reactions using acetonitrile precursors. For example, analogous compounds (e.g., aminoimidazodipyridines) are synthesized by refluxing 2-(imidazo[4,5-b]pyrid-2-yl)acetonitrile with hydrazine hydrate in ethanol, followed by purification via column chromatography . Key factors affecting yield include:
  • Catalyst selection : Use of acetic acid or sodium acetate to stabilize intermediates.
  • Reaction time : Extended reflux (10–12 hours) improves cyclization efficiency.
  • Purification : Gradient elution (e.g., chloroform/methanol) resolves byproducts.
    Yield optimization requires balancing stoichiometry and temperature to avoid side reactions like over-alkylation.

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation employs:
  • NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. For imidazo-purines, characteristic peaks include imidazole NH (~δ 12 ppm) and purine carbonyls (~δ 160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can density functional theory (DFT) studies be applied to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model electronic behavior:
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. For imidazo-purines, electron-deficient purine rings often act as electrophilic centers .
  • Charge distribution : Natural bond orbital (NBO) analysis identifies reactive atoms (e.g., carbonyl oxygens with high negative charge).
  • Solvent effects : Polarizable continuum models (PCM) simulate aqueous or DMSO environments.
    Validate computational results with experimental data (e.g., NMR chemical shifts, reaction kinetics) to refine parameters .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental pharmacological data?

  • Methodological Answer : Discrepancies between DFT-predicted binding affinities and in vitro results may arise from:
  • Solvation effects : Simulate explicit solvent molecules (e.g., water) rather than implicit models.
  • Conformational flexibility : Use molecular dynamics (MD) to sample low-energy conformers.
  • Target flexibility : Dock the compound into multiple protein conformations (e.g., ensemble docking).
    Case study: Antimicrobial imidazo-purine derivatives showed variance in MIC values against Gram-negative vs. Gram-positive bacteria. MD simulations revealed steric clashes in Gram-negative efflux pumps, explaining reduced efficacy .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer : Prioritize models aligned with structural analogs:
  • Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC values against S. aureus (Gram-positive) and E. coli (Gram-negative) .
  • Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells (IC50 > 50 µM suggests selectivity).
  • Enzyme inhibition : Purified kinases or proteases (e.g., COX-2) tested via fluorescence polarization .
    Note: BenchChem-derived data (e.g., purity claims) should be independently verified due to reliability concerns .

Q. How can researchers optimize substituents to enhance target binding while maintaining solubility?

  • Methodological Answer : Structure-activity relationship (SAR) strategies include:
  • Hydrophilic groups : Introduce acetamide side chains (as in the parent compound) to improve aqueous solubility.
  • Bioisosteric replacement : Replace methyl groups with trifluoromethyl to enhance metabolic stability without compromising solubility .
  • LogP optimization : Aim for LogP < 3 (via HPLC-derived retention times) to balance membrane permeability and solubility.
    Example: A study on pyrrolo-pyrimidine analogs found that 7-allyl substitution improved binding to DNA gyrase by 30% while maintaining solubility in PBS .

Key Considerations for Methodological Rigor

  • Data Validation : Cross-reference NMR/MS data with PubChem entries (e.g., InChIKey: JTEDVNFIPPZBEN-UHFFFAOYSA-N) .
  • Contradictory Evidence : Address discrepancies (e.g., varying yields in similar syntheses) by adjusting catalyst ratios or reaction times .
  • Ethical Compliance : Adhere to safety protocols (e.g., P201/P210 guidelines for handling reactive intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.